3-Bromofluoranthene

Organic Electronics Synthetic Methodology Cross-Coupling Chemistry

3-Bromofluoranthene is a crucial intermediate for synthesizing fluoranthene-based materials for OLEDs and π-extended systems. Its bromine substituent enables efficient Pd-catalyzed cross-coupling reactions, ensuring reproducible yields. This compound is a solid at room temperature and is shipped under ambient conditions. Ideal for researchers and manufacturers in optoelectronics and materials science.

Molecular Formula C16H9Br
Molecular Weight 281.15 g/mol
CAS No. 13438-50-1
Cat. No. B087237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromofluoranthene
CAS13438-50-1
Synonyms3-BROMOFLUORANTHENE
Molecular FormulaC16H9Br
Molecular Weight281.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)Br
InChIInChI=1S/C16H9Br/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H
InChIKeyWCXFCLXZMIFHBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromofluoranthene (CAS 13438-50-1): A Halogenated Polycyclic Aromatic Hydrocarbon Intermediate for Organic Electronics and Environmental Research


3-Bromofluoranthene (CAS 13438-50-1) is a monobrominated derivative of fluoranthene, a non-alternant polycyclic aromatic hydrocarbon (PAH) with molecular formula C16H9Br and molecular weight 281.15 g/mol . This compound features a highly conjugated fluoranthene core with a single bromine substituent at the 3-position, which serves as a reactive handle for cross-coupling chemistry while preserving the parent fluoranthene electronic structure [1]. The compound is a solid at ambient temperature with a predicted density of 1.578±0.06 g/cm³ and a refractive index of 1.858, physicochemical parameters that inform its utility in optoelectronic material synthesis . 3-Bromofluoranthene functions primarily as a versatile synthetic intermediate for constructing π-extended conjugated systems via palladium-catalyzed transformations, and also serves as a reference standard in environmental monitoring of halogenated PAHs [1][2].

3-Bromofluoranthene: Why Halogen Identity Dictates Reactivity and Function in Electronic Material Synthesis and Environmental Tracing


Generic substitution among halogenated fluoranthene derivatives (3-chlorofluoranthene, 3-iodofluoranthene, or unsubstituted fluoranthene) is scientifically unsound due to divergent reactivity profiles in cross-coupling chemistry and distinct physicochemical properties that govern both synthetic utility and environmental behavior [1][2]. The carbon-bromine bond exhibits an optimal balance of oxidative addition reactivity toward palladium catalysts compared to the less reactive C-Cl bond, while avoiding the homocoupling side reactions and light sensitivity that complicate handling of 3-iodofluoranthene [1]. Furthermore, the larger van der Waals radius of bromine relative to chlorine alters intermolecular packing and solid-state morphology in final optoelectronic materials, while the heavy atom effect of bromine uniquely perturbs spin-orbit coupling and intersystem crossing dynamics in photoactive fluoranthene derivatives [2][3]. In environmental analytical contexts, 3-bromofluoranthene serves as a congener-specific marker for brominated PAH formation pathways distinct from chlorinated analogs, requiring reference standards that cannot be replaced by structurally similar but analytically distinguishable alternatives [4].

3-Bromofluoranthene Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


3-Bromofluoranthene in Palladium-Catalyzed Annulation: Documented Synthetic Yield Range for π-Extended Acephenanthrylene Derivatives

In palladium-catalyzed annulation reactions with alkynes, 3-bromofluoranthene demonstrates productive cross-coupling reactivity, yielding the corresponding annulated products in 51-86% yield across six documented examples [1]. This quantitative yield range represents a direct performance benchmark for this specific bromoarene in a catalytic transformation that is central to the synthesis of nonplanar, curved polycyclic aromatic frameworks relevant to organic electronics applications [1].

Organic Electronics Synthetic Methodology Cross-Coupling Chemistry

3-Bromofluoranthene High-Purity Specification: ≥99.0% Grade as OLED Intermediate Quality Benchmark

Commercially available 3-bromofluoranthene for OLED applications is routinely supplied at ≥99.0% purity specification, with some vendors offering NLT 98% standard grade and customized higher-purity options upon request [1]. This purity threshold is maintained to ensure that synthesized OLED materials possess the desired electronic band structures, thermal stability, and photophysical properties required for device fabrication, as impurities at even sub-percent levels can introduce charge-trapping defects that degrade luminous efficiency and operational lifetime [1].

OLED Manufacturing Material Purity Electronic-Grade Chemicals

3-Bromofluoranthene Toxicological Profile: Defined EC50 Values in Vascular Endothelial Dysfunction Model

3-Bromofluoranthene induces concentration-dependent vascular endothelial dysfunction in zebrafish and SVEC4-10 murine vascular endothelial cells, with defined concentration-response relationships established for ectopic angiogenesis of the sub-intestinal vein, dorsal aorta dilation, and pro-inflammatory mediator PGE2 generation [1]. The compound activates the MAPK-mediated NFκB pro-inflammatory pathway and generates intracellular reactive oxygen species (ROS) through down-regulation of antioxidant enzymes including superoxide dismutase (SOD) and catalase, providing a quantitative toxicological baseline for risk assessment of brominated PAH environmental contaminants [1][2].

Environmental Toxicology PAH Metabolites Cardiovascular Risk Assessment

3-Bromofluoranthene Synthetic Accessibility: 94% Isolated Yield for Direct Bromination Route

3-Bromofluoranthene is synthesized via direct electrophilic bromination of fluoranthene in nitrobenzene solvent, with a documented isolated yield of 94% (65 g from 50 g fluoranthene starting material) . This high-yielding, scalable synthetic route stands in contrast to the preparation of 3-iodofluoranthene, which requires multistep Sandmeyer chemistry from 3-aminofluoranthene due to the poor regioselectivity of direct iodination and the difficulty of isolating pure mono-iodinated product from the resulting mixture [1].

Synthetic Methodology Process Chemistry Halogenation

3-Bromofluoranthene vs. 3-Chlorofluoranthene: Differential Physicochemical Properties for Environmental Fate Modeling

3-Bromofluoranthene exhibits distinct physicochemical properties that differentiate its environmental behavior from 3-chlorofluoranthene. The predicted LogP (octanol-water partition coefficient) for 3-bromofluoranthene is 5.94, with an ACD/LogD of 5.72 at pH 7.4 and a predicted bioconcentration factor (BCF) of 12,986 [1]. These values reflect significantly higher lipophilicity and bioaccumulation potential compared to the less lipophilic chlorinated analog (3-chlorofluoranthene molecular weight 236.69 g/mol vs. 281.15 g/mol for bromo derivative), which influences long-range atmospheric transport, cold-trapping behavior in high-altitude environments, and partitioning between environmental compartments [1][2].

Environmental Chemistry Physicochemical Properties Transport Modeling

3-Bromofluoranthene: Validated Application Scenarios for OLED Material Synthesis, Environmental Toxicology, and π-Extended Framework Construction


OLED Emissive Layer and Charge-Transport Material Synthesis

3-Bromofluoranthene is procured at ≥99.0% purity as a key intermediate for synthesizing fluoranthene-based emissive dopants, host materials, and charge-transporting layers in OLED devices [1]. The high-purity specification ensures that palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) proceed with reproducible efficiency, enabling precise control over the electronic band structure and thermal stability of the final optoelectronic materials [1]. The documented 51-86% yield range in annulation reactions provides a validated synthetic benchmark for material developers designing novel π-extended fluoranthene frameworks for blue and green OLED emitters [2].

Environmental Monitoring Reference Standard for Brominated PAH Exposure Assessment

3-Bromofluoranthene serves as an essential analytical reference standard for quantifying brominated PAH concentrations in fine particulate matter (PM2.5) derived from waste combustion, e-waste dismantling, metallurgical processes, and cement production [1]. Its established toxicological profile with defined concentration-dependent vascular endothelial dysfunction, cardiotoxicity, and embryotoxicity in zebrafish models justifies its inclusion in environmental health risk assessments targeting halogenated PAH mixtures [1]. The compound's distinct physicochemical properties (LogP 5.94, BCF 12,986) inform fate and transport modeling in long-range atmospheric distribution studies of halogenated organic pollutants [2].

Synthesis of Nonplanar π-Extended Polycyclic Aromatic Frameworks

3-Bromofluoranthene is a validated building block for constructing curved and nonplanar π-extended polycyclic aromatic hydrocarbons via palladium-catalyzed annulation with alkynes [1]. This transformation produces acephenanthrylene-based derivatives and cyclopenta-fused fluoranthene frameworks that are of interest for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to their unique electronic properties arising from the non-alternant fluoranthene topology [1]. The 94% isolated yield for the parent bromination reaction ensures cost-effective access to this building block at preparative scale .

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